rac-tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
CAS No.: 2679950-12-8
Cat. No.: VC11532273
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2679950-12-8 |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-9(13-8)10(14)7-15/h8-10,13,15H,4-7H2,1-3H3/t8-,9+,10-/m0/s1 |
| Standard InChI Key | KUFZUIHVZZGSOJ-AEJSXWLSSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]([C@@H]1CO)N2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC(C1CO)N2 |
Introduction
Structural Characteristics and Molecular Identity
The compound’s molecular architecture combines a bicyclo[3.2.1]octane framework with two nitrogen atoms at positions 3 and 8, a hydroxymethyl group at position 2, and a tert-butyl carbamate group at position 3. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 2679950-12-8 |
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | tert-Butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC(C1CO)N2 |
| InChI Key | KUFZUIHVZZGSOJ-AEJSXWLSSA-N |
The stereochemistry at positions 1R, 2R, and 5S is critical to its biological interactions, as the spatial arrangement of the hydroxymethyl and carbamate groups influences hydrogen-bonding capabilities and receptor binding.
Synthesis and Manufacturing Approaches
General Synthetic Strategies
Synthesis of this compound typically involves multistep sequences to construct the bicyclic core and introduce functional groups. Common methodologies include:
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Ring-Closing Metathesis (RCM): Used to form the bicyclo[3.2.1]octane skeleton from acyclic diene precursors.
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Carbamate Formation: Reaction of the secondary amine with tert-butyl dicarbonate (Boc₂O) under basic conditions to install the Boc-protecting group.
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Stereoselective Hydroxymethylation: Enzymatic or chemical methods to introduce the hydroxymethyl group with high enantiomeric excess.
Industrial-scale production emphasizes solvent optimization (e.g., tetrahydrofuran or dichloromethane) and catalytic systems to enhance yield and purity.
Chemical Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its functional groups:
Hydroxymethyl Group (-CH₂OH)
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Oxidation: Converts to a carboxylic acid (-COOH) using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO).
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Esterification: Reacts with acyl chlorides or anhydrides to form esters, enhancing lipophilicity for drug delivery applications.
Tert-Butyl Carbamate (Boc Group)
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Acid-Catalyzed Deprotection: Cleavage with trifluoroacetic acid (TFA) or HCl/dioxane yields the free amine, enabling further functionalization.
Bicyclic Amine Framework
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Alkylation/Acylation: The secondary amine at position 8 reacts with alkyl halides or acid chlorides to form derivatives with modified pharmacological profiles.
Applications in Pharmaceutical Research
Drug Discovery Intermediate
The compound’s rigid bicyclic structure mimics natural alkaloids, making it a valuable scaffold for:
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Neurological Agents: Dopamine and serotonin receptor modulators for treating Parkinson’s disease and depression.
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Antiviral Therapeutics: HIV protease inhibitors leveraging hydrogen-bonding interactions with viral enzymes.
Bioconjugation and Prodrug Design
The hydroxymethyl group facilitates conjugation to antibodies or polymers for targeted drug delivery systems. For example, linkage to polyethylene glycol (PEG) enhances solubility and bioavailability.
Related Compounds and Structural Analogues
These analogues highlight the impact of functional group variation on bioactivity and solubility.
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